2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiophene and pyrimidine precursors.
Formation of the Core Structure: The benzothiophene ring is fused with the pyrimidine ring through a series of condensation reactions.
Introduction of Hydrazine Group: The hydrazine group is introduced via nucleophilic substitution reactions, often using hydrazine hydrate as the reagent.
Final Modifications: The final product is obtained after purification and characterization steps, which may include recrystallization and spectroscopic analysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance reaction efficiency and safety.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazine group to form amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted benzothiophene and pyrimidine derivatives.
Scientific Research Applications
2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-hydrazino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the benzothiophene ring.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a similar tetrahydro structure but with different functional groups.
Uniqueness
2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combined benzothiophene and pyrimidine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-hydrazinyl-3,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-3-4-7-8(5-6)18-10-9(7)11(17)16(2)12(14-10)15-13/h6H,3-5,13H2,1-2H3,(H,14,15) |
InChI Key |
SACKAPLRWLXFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C |
Origin of Product |
United States |
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